Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate
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Overview
Description
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate is a complex organic compound with a unique structure that includes two chlorophenyl groups and a cyclopentanecarboxylate ester
Preparation Methods
The synthesis of Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate can be compared with similar compounds such as:
Ethyl 2,3-bis(2-bromophenyl)-5-oxocyclopentanecarboxylate: Similar structure but with bromine atoms instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 2,3-bis(2-fluorophenyl)-5-oxocyclopentanecarboxylate: Fluorine atoms replace chlorine, potentially altering its chemical properties and interactions.
Ethyl 2,3-bis(2-methylphenyl)-5-oxocyclopentanecarboxylate: Methyl groups instead of chlorine, which can influence its steric and electronic properties.
Properties
CAS No. |
1830-05-3 |
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Molecular Formula |
C20H18Cl2O3 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H18Cl2O3/c1-2-25-20(24)19-17(23)11-14(12-7-3-5-9-15(12)21)18(19)13-8-4-6-10-16(13)22/h3-10,14,18-19H,2,11H2,1H3 |
InChI Key |
WZDCOSMYRHZWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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